molecular formula C11H15BrN2O2 B8387171 4-bromo-1-(2-morpholinoethyl)pyridin-2(1H)-one

4-bromo-1-(2-morpholinoethyl)pyridin-2(1H)-one

Cat. No. B8387171
M. Wt: 287.15 g/mol
InChI Key: VSVYJWXIJCRJGV-UHFFFAOYSA-N
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Patent
US08299065B2

Procedure details

To a solution of 2-hydroxy-4-bromopyridine (0.10 g, 0.57 mmol) in DMSO (1.0 mL) was added KOH (0.13 g, 2.29 mmol) and the resulting reaction mixture was stirred for 10 min at room temperature followed by addition of 4-(2-chloroethyl)morpholine (0.13 g, 0.69 mmol). The reaction mixture was then stirred at 45° C. for 30 min. After the completion of reaction (TLC monitoring), water was added to the reaction and extracted with EtOAc (3×25 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated. The residue was purified over silica gel (100-200 M, 5% MeOH-DCM) to obtain the desired product (0.085 g, 52%). MS: 287.10 (M+H)+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][N:3]=1.[OH-].[K+].Cl[CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.O>CS(C)=O>[Br:8][C:6]1[CH:5]=[CH:4][N:3]([CH2:12][CH2:13][N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:2](=[O:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
OC1=NC=CC(=C1)Br
Name
Quantity
0.13 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.13 g
Type
reactant
Smiles
ClCCN1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 45° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added to the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
The combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica gel (100-200 M, 5% MeOH-DCM)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(N(C=C1)CCN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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